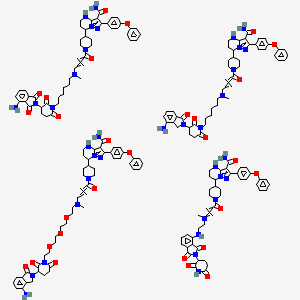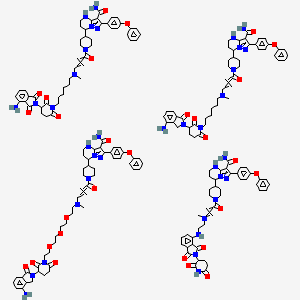
Cefditoren Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefditoren Acid Sodium Salt is a broad-spectrum third-generation cephalosporin antibiotic. It is effective against both Gram-negative and Gram-positive bacteria and is commonly used for the treatment of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .
Preparation Methods
The preparation of Cefditoren Acid Sodium Salt involves several synthetic routes and reaction conditions. One method includes the following steps :
- Converting a compound of formula (II) to a compound of formula (III) using triphenylphosphine and sodium iodide in the presence of tetrahydrofuran, water, and base.
- Reacting the compound of formula (III) with 4-methyl-5-formyl-thiazole to produce a compound of formula (IV).
- Deesterifying the compound of formula (IV) to yield a compound of formula (V).
- Converting the compound of formula (V) to a compound of formula (VI) in the presence of a base and solvent.
- Converting the compound of formula (VI) into a compound of formula (VII) by enzymatic hydrolysis.
- Reacting the compound of formula (VII) with a compound of formula (VIII) in the presence of solvent and base to produce this compound.
Chemical Reactions Analysis
Cefditoren Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cefditoren Acid Sodium Salt has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by resistant strains.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control laboratories.
Mechanism of Action
The bactericidal activity of Cefditoren Acid Sodium Salt results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Cefditoren is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Comparison with Similar Compounds
Cefditoren Acid Sodium Salt is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases . Similar compounds include:
Cefpodoxime: Known for its effectiveness against respiratory tract infections but with different resistance profiles.
Cefditoren’s unique structure, which includes an aminothiazole group and a methoxyimino group, enhances its activity against Gram-negative and Gram-positive organisms and provides stability against beta-lactamases .
Properties
Molecular Formula |
C19H17N6NaO5S3 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |
InChI Key |
VFUMWBZIKOREOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)


